molecular formula C12H12OS B15245493 Cyclobutyl2-thiomethylphenylketone

Cyclobutyl2-thiomethylphenylketone

Cat. No.: B15245493
M. Wt: 204.29 g/mol
InChI Key: ZWCVJYSNJVGYBV-UHFFFAOYSA-N
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Description

Cyclobutyl2-thiomethylphenylketone is an organic compound with the molecular formula C12H14OS. It is known for its unique structure, which includes a cyclobutyl ring and a thiomethyl group attached to a phenyl ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl2-thiomethylphenylketone can be synthesized through several methods. One common approach involves the condensation of cyclobutanone with 2-thiomethylbenzaldehyde under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the ketone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures the consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl2-thiomethylphenylketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutyl2-thiomethylphenylketone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutyl2-thiomethylphenylketone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutyl2-thiomethylphenylketone: Unique due to its cyclobutyl ring and thiomethyl group.

    Cyclobutyl2-(2-thiomethylphenyl)ethyl ketone: Similar structure but with an ethyl linkage.

    Cyclobutyl2-thiomethylbenzaldehyde: Similar functional groups but different core structure.

Uniqueness

This compound stands out due to its specific combination of a cyclobutyl ring and a thiomethyl group attached to a phenyl ketone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

2-(cyclobutanecarbonyl)thiobenzaldehyde

InChI

InChI=1S/C12H12OS/c13-12(9-5-3-6-9)11-7-2-1-4-10(11)8-14/h1-2,4,7-9H,3,5-6H2

InChI Key

ZWCVJYSNJVGYBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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